molecular formula C10H18Cl2O B14380582 2-Chloro-6-(2-chloropropan-2-yl)-3-methylcyclohexan-1-ol CAS No. 90123-26-5

2-Chloro-6-(2-chloropropan-2-yl)-3-methylcyclohexan-1-ol

Cat. No.: B14380582
CAS No.: 90123-26-5
M. Wt: 225.15 g/mol
InChI Key: LHKVVLOXDOZBAY-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-chloropropan-2-yl)-3-methylcyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring substituted with chlorine and methyl groups, making it a chlorinated cycloalkane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-chloropropan-2-yl)-3-methylcyclohexan-1-ol can be achieved through various synthetic routes. One common method involves the chlorination of 3-methylcyclohexanol followed by the introduction of the 2-chloropropan-2-yl group. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial process may also include purification steps such as distillation and recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-chloropropan-2-yl)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), Ammonia (NH3)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Alkanes

    Substitution: Various substituted cyclohexanes

Scientific Research Applications

2-Chloro-6-(2-chloropropan-2-yl)-3-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-chloropropan-2-yl)-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(2-chloropropan-2-yl)-3-methylcyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

90123-26-5

Molecular Formula

C10H18Cl2O

Molecular Weight

225.15 g/mol

IUPAC Name

2-chloro-6-(2-chloropropan-2-yl)-3-methylcyclohexan-1-ol

InChI

InChI=1S/C10H18Cl2O/c1-6-4-5-7(10(2,3)12)9(13)8(6)11/h6-9,13H,4-5H2,1-3H3

InChI Key

LHKVVLOXDOZBAY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1Cl)O)C(C)(C)Cl

Origin of Product

United States

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